Welcome to the BenchChem Online Store!
molecular formula C9H10N4S B1605208 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine CAS No. 364334-94-1

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine

Cat. No. B1605208
M. Wt: 206.27 g/mol
InChI Key: CTFDMGIBHFQWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06699854B2

Procedure details

This compound was prepared by heating equimolar amounts of 3-dimethylamino-1-(2,4-dimethyl-thiazol-5-yl)-propenone and guanidine in refluxing 2-methoxethanol. 1H-NMR (300 MHz, CDCl3) δ2.67 (s, 3H, CH3), 2.68 (s, 3H, CH3), 5.14 (br, 2H, NH2), 6.83 (d, 1H, J=5.3 Hz, pyrimidinyl-H), 8.30 (d, 1H, J=5.3 Hz, pyrimidinyl-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]=[C:5]([CH3:7])[S:4][C:3]=1/[CH:8]=[CH:9]/[C:10](N(C)C)=O.[NH2:15][C:16]([NH2:18])=[NH:17]>>[CH3:7][C:5]1[S:4][C:3]([C:8]2[CH:9]=[CH:10][N:15]=[C:16]([NH2:18])[N:17]=2)=[C:2]([CH3:1])[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC(=N1)C)/C=C/C(=O)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing 2-methoxethanol

Outcomes

Product
Name
Type
Smiles
CC=1SC(=C(N1)C)C1=NC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.